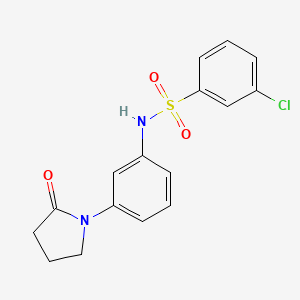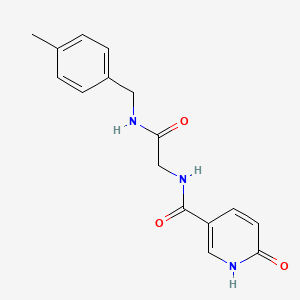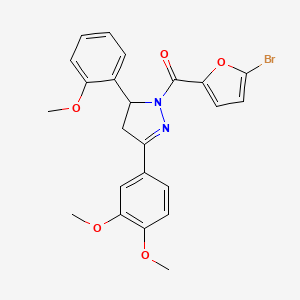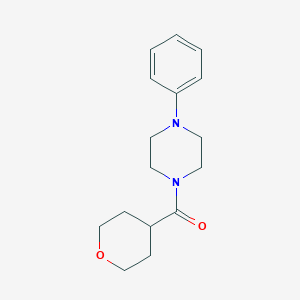![molecular formula C12H10ClN5O2S B2958425 1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-nitro-1H-imidazole CAS No. 1097126-83-4](/img/structure/B2958425.png)
1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-nitro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-nitro-1H-imidazole” is a chemical compound with the molecular weight of 281.81 . The IUPAC name for this compound is 4-chloro-5,6-dimethyl-2-(1-pyrrolidinylmethyl)thieno[2,3-d]pyrimidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16ClN3S/c1-8-9(2)18-13-11(8)12(14)15-10(16-13)7-17-5-3-4-6-17/h3-7H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 65-70 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
- A study by Alqasoumi et al. (2009) highlighted the synthesis of a variety of novel thieno[2,3-d]pyrimidine derivatives, including amino acids and imidazothieno-pyrimidines, through the reaction of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine with various reagents. The synthesized compounds were confirmed through microanalysis, IR, 1H NMR, and mass spectrometry, showing promising radioprotective and antitumor activities (Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009).
Synthesis of Imidazo[4,5-b]pyridinones
- Another notable application involves the development of new synthetic routes to imidazo[4,5-b]pyridinones with a range of substituents at the 6-position, prepared from readily available 5-chloro-4-nitroimidazoles. This process involves constructing the pyridine ring by annelation of 4-amino-5-ethoxalylimidazoles with active methylene compounds under dehydrating conditions or by acylation with substituted acetyl chlorides followed by spontaneous cyclisation (Tennant, Wallis, & Weaver, 1999).
Radioprotective and Antitumor Activity
- The synthesis and evaluation of alpha-[[(2-haloethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanols as prodrugs of alpha-[[(1-aziridinyl)methyl]-2-nitro-1H-imidazole-1-ethanol (RSU-1069) and its analogues were also explored. These compounds, including their radiosensitizer and selective bioreductively activated cytotoxins properties toward hypoxic tumor cells, present significant implications for cancer therapy (Jenkins et al., 1990).
Antimicrobial Activity
- Novel 2-Thioxanthine and Dipyrimidopyridine Derivatives synthesis and their antimicrobial activity were also investigated, showcasing the potential of fused imidazolopyrimidines in the realm of antimicrobial treatments (El-Kalyoubi, Agili, & Youssif, 2015).
Wirkmechanismus
Target of Action
Compounds with a thieno[2,3-d]pyrimidin-2-yl structure are often associated with kinase inhibition . Kinases are proteins that play a key role in cell signaling pathways, and their inhibition can disrupt these pathways, potentially leading to therapeutic effects.
Mode of Action
The compound may bind to the active site of the kinase, preventing it from phosphorylating other proteins and thus disrupting the signaling pathway .
Biochemical Pathways
The exact pathways affected would depend on the specific kinase targeted. Kinases are involved in a wide range of pathways, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. In general, compounds with a pyrimidine ring (like this one) are often well-absorbed and distributed throughout the body .
Result of Action
The inhibition of a kinase can disrupt cell signaling pathways, potentially leading to a variety of effects depending on the specific pathway and cell type involved .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
Eigenschaften
IUPAC Name |
4-chloro-5,6-dimethyl-2-[(4-nitroimidazol-1-yl)methyl]thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O2S/c1-6-7(2)21-12-10(6)11(13)15-8(16-12)3-17-4-9(14-5-17)18(19)20/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNOWCWFXGLZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CN3C=C(N=C3)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(tert-butyl)benzyl]sulfanyl}-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2958342.png)

![5-ethyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2958349.png)
![N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2958350.png)
![2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2958354.png)
![N-(4-chlorophenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2958355.png)
![2-[(4E)-4-(2,5-dimethylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid](/img/structure/B2958356.png)

![2-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2958358.png)
![(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine](/img/structure/B2958360.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2958361.png)


